
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine
Overview
Description
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is a chemical compound with the molecular formula C4H3ClFN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydroxylamine. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Condensation Reactions: It can react with aldehydes or ketones to form oximes.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Materials Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine and chlorine atoms enhances its binding affinity and specificity. The hydroxylamine group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyrimidine
- 5-fluoro-2-cyano pyrimidine
- 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
Uniqueness
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Biological Activity
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
The molecular formula of this compound is , with a molecular weight of approximately 175.57 g/mol. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which may influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or protein function within microbial cells. Pyrimidine derivatives typically act by mimicking natural substrates involved in nucleotide synthesis pathways, thus disrupting essential cellular processes in pathogens.
In Vitro Studies
In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated significant activity against mycobacterial and fungal strains, indicating that similar pyrimidine-based compounds may also exhibit anticancer properties .
Case Study: Anticancer Potential
A notable case study investigated the effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cells. Compounds were synthesized and tested for their ability to inhibit cell migration and invasion. The results indicated that certain pyrimidine analogs significantly reduced cell viability and motility, suggesting potential applications in cancer therapy .
Data Table: Comparative Biological Activity
Properties
IUPAC Name |
N-(2-chloro-5-fluoropyrimidin-4-yl)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3O/c5-4-7-1-2(6)3(8-4)9-10/h1,10H,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVZFAXXJGBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)NO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.